REACTION_CXSMILES
|
Br[CH2:2][C:3]([N:5]([C:11]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:12]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21])=O)[CH2:6][C:7]([F:10])([F:9])[F:8])=[O:4].C1N2CN3CN(C2)C[N:28]1C3.[Br-].[NH4+]>O>[Cl:26][C:23]1[CH:24]=[CH:25][C:11]2[N:5]([CH2:6][C:7]([F:10])([F:9])[F:8])[C:3](=[O:4])[CH2:2][N:28]=[C:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[F:21])[C:12]=2[CH:22]=1 |f:2.3|
|
Name
|
2-[2-bromo-N-(2,2,2-trifluoroethyl)-acetamido]-5-chloro-2'-fluorobenzophenone
|
Quantity
|
0.0025 mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N(CC(F)(F)F)C1=C(C(=O)C2=C(C=CC=C2)F)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
[Br-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux 1.13 g
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the dichloromethane solution over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
After recrystallization
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2CC(F)(F)F)=O)C2=C(C=CC=C2)F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |